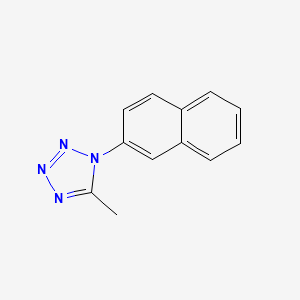
Tert-butyl2-(3-bromophenylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H13BrS It is a derivative of phenyl sulfide, where the phenyl group is substituted with a bromine atom at the third position and a tert-butyl ester group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate typically involves the reaction of 3-bromophenyl thiol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products like 2-[(3-azidophenyl)sulfanyl]acetate, 2-[(3-thiocyanatophenyl)sulfanyl]acetate, or 2-[(3-methoxyphenyl)sulfanyl]acetate.
Oxidation: Products like tert-butyl 2-[(3-bromophenyl)sulfinyl]acetate or tert-butyl 2-[(3-bromophenyl)sulfonyl]acetate.
Reduction: Products like tert-butyl 2-[(3-bromophenyl)sulfanyl]ethanol.
科学的研究の応用
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-butyl 2-[(4-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(2-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(3-chlorophenyl)sulfanyl]acetate
Uniqueness
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The tert-butyl ester group also imparts steric hindrance, affecting the compound’s overall stability and solubility.
特性
分子式 |
C12H15BrO2S |
|---|---|
分子量 |
303.22 g/mol |
IUPAC名 |
tert-butyl 2-(3-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 |
InChIキー |
PXSCOUPRWJCQQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CSC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)


![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
